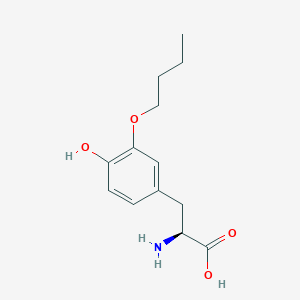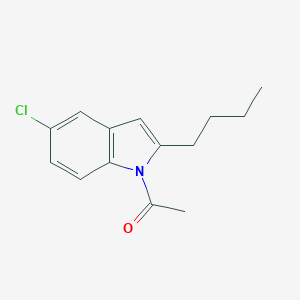
1-Acetyl-2-butyl-5-chloroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-butyl-5-chloroindole is a chemical compound that belongs to the indole family. It is also known as 5-Chloro-1-acetyl-2-butylindole or 5-Cl-AIBN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-butyl-5-chloroindole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
1-Acetyl-2-butyl-5-chloroindole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have a neuroprotective effect, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Acetyl-2-butyl-5-chloroindole in lab experiments is its high yield and purity. It is also relatively easy and cost-effective to synthesize. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the research and development of 1-Acetyl-2-butyl-5-chloroindole. One direction is to further explore its anti-cancer properties and potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new synthesis methods to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-Acetyl-2-butyl-5-chloroindole involves the reaction of 5-chloroindole with butyraldehyde and acetic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization. This synthesis method is relatively simple and cost-effective, making 1-Acetyl-2-butyl-5-chloroindole an attractive compound for research and development.
Applications De Recherche Scientifique
1-Acetyl-2-butyl-5-chloroindole has shown promising results in various scientific research applications. One of the most significant applications is in medicinal chemistry. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
123028-39-7 |
|---|---|
Nom du produit |
1-Acetyl-2-butyl-5-chloroindole |
Formule moléculaire |
C14H16ClNO |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
1-(2-butyl-5-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-3-4-5-13-9-11-8-12(15)6-7-14(11)16(13)10(2)17/h6-9H,3-5H2,1-2H3 |
Clé InChI |
GUNWXUUFHAGGTA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
SMILES canonique |
CCCCC1=CC2=C(N1C(=O)C)C=CC(=C2)Cl |
Synonymes |
1-ACETYL-2-BUTYL-5-CHLOROINDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



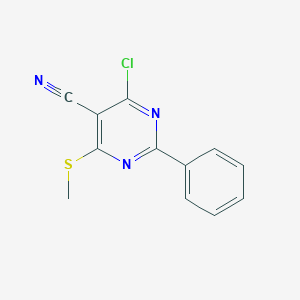
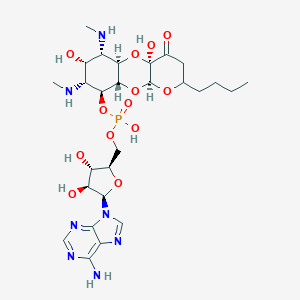
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
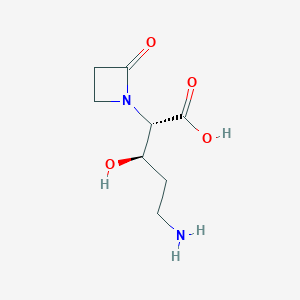
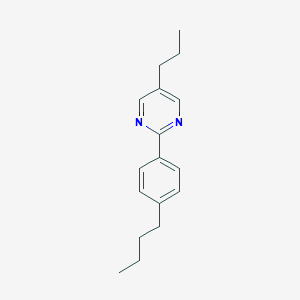
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
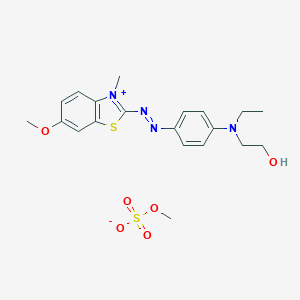
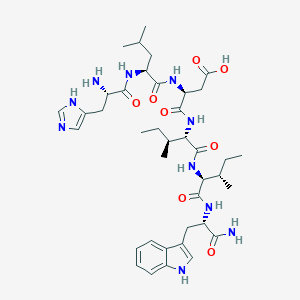
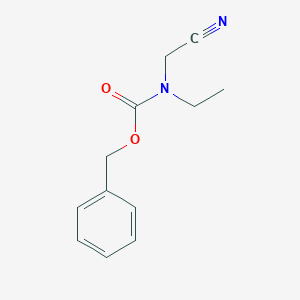
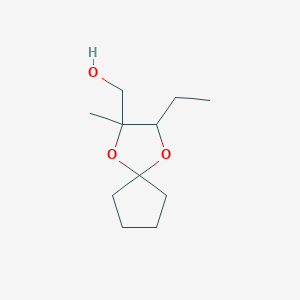
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
